3-(Nonyloxy)propanenitrile
Description
3-(Nonyloxy)propanenitrile (CAS: 5327-01-5) is an organic nitrile compound with the molecular formula C₁₂H₂₃NO. It features a propanenitrile backbone substituted with a nonyloxy group (-O-C₉H₁₉) at the third carbon position. This compound is part of a broader class of alkoxypropanenitriles, which are characterized by an ether-linked alkyl or aryl group attached to the nitrile-bearing carbon chain. Its applications span organic synthesis, polymer chemistry, and specialty materials, where its lipophilic nonyl chain influences solubility and reactivity .
Properties
CAS No. |
5327-01-5 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-nonoxypropanenitrile |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-7-8-11-14-12-9-10-13/h2-9,11-12H2,1H3 |
InChI Key |
AZDYBNAAPZWEMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 272-243-2 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In industrial settings, the production of EINECS 272-243-2 is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced technologies to ensure consistent quality and efficiency. Industrial production methods may also include purification steps such as distillation, crystallization, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: EINECS 272-243-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 272-243-2 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst are optimized to achieve the desired reaction outcomes.
Major Products: The major products formed from the reactions of EINECS 272-243-2 depend on the specific reaction conditions and reagents used. These products can include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
EINECS 272-243-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, EINECS 272-243-2 can be explored for its potential therapeutic properties. Additionally, it has industrial applications in the production of materials, chemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of EINECS 272-243-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. The molecular targets may include enzymes, receptors, and other biomolecules, which play a crucial role in mediating the compound’s effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3-(Nonyloxy)propanenitrile with structurally related alkoxy- and aryloxy-substituted propanenitriles. Key parameters include molecular weight, substituent type, and computed lipophilicity (XLogP3).
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Type | XLogP3 | Key Properties |
|---|---|---|---|---|---|---|
| 3-(Nonyloxy)propanenitrile | 5327-01-5 | C₁₂H₂₃NO | 197.32 | Linear alkyl (C₉H₁₉) | ~3.5* | High lipophilicity; used in surfactants |
| 3-(Octyloxy)propanenitrile | 16728-49-7 | C₁₁H₂₁NO | 183.29 | Linear alkyl (C₈H₁₇) | ~3.2* | Moderate solubility in hydrocarbons |
| 3-(Isooctyloxy)propanenitrile | 10213-75-9 | C₁₁H₂₁NO | 183.29 | Branched alkyl | ~2.9 | Enhanced thermal stability |
| 3-(Allyloxy)propanenitrile | N/A | C₆H₉NO | 111.14 | Allyl (C₃H₅) | 0.8 | Reactive in radical polymerization |
| 3-(2-Fluorophenoxy)propanenitrile | 111140-91-1 | C₉H₈FNO | 165.16 | Aryl (fluorinated) | 1.8 | Electron-withdrawing substituent |
| 3-(Phenylmethoxy)propanenitrile | 6328-48-9 | C₁₀H₁₁NO | 161.20 | Benzyl (C₆H₅CH₂) | 1.5 | Aromatic conjugation effects |
*Estimated based on alkyl chain length and branching .
Key Observations:
- Alkyl Chain Length: Increasing alkyl chain length (e.g., octyl vs. nonyl) correlates with higher molecular weight and lipophilicity (XLogP3), enhancing solubility in non-polar solvents .
- Branching Effects : Branched substituents (e.g., isooctyl) reduce XLogP3 compared to linear analogs due to decreased packing efficiency in hydrophobic environments .
- Aryl vs. Alkyl: Aryloxy derivatives (e.g., 3-(2-fluorophenoxy)) exhibit lower XLogP3 values and distinct electronic properties due to aromatic rings and electronegative substituents .
Reactivity and Functional Group Influence
- Allyloxy and Propargyloxy Derivatives: Compounds like 3-(Allyloxy)propanenitrile (C₆H₉NO) and 3-(Prop-2-yn-1-yloxy)propanenitrile (C₆H₇NO) exhibit enhanced reactivity in click chemistry and cycloaddition reactions due to unsaturated bonds .
- Amino vs. Alkoxy Substitution: Amino-substituted analogs (e.g., 3-[(3-Methoxyphenyl)Amino]propanenitrile, CAS: N/A) demonstrate basicity and hydrogen-bonding capacity, unlike alkoxy derivatives, enabling applications in coordination chemistry .
- Ketone-Containing Analogs: 3-Oxo-3-(2-thienyl)propanenitrile (CAS: N/A) introduces a ketone group, enabling keto-enol tautomerism and participation in condensation reactions, unlike the ether-linked nonyloxy derivative .
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